Pinostilbene
Overview
Description
Pinostilbene is a monomethyl ether analog of the well-known nutraceutical resveratrol. Both compounds have health-promoting properties, but resveratrol undergoes rapid metabolization and has low bioavailability. O-methylation improves the stability and bioavailability of resveratrol, resulting in this compound .
Mechanism of Action
Target of Action
Pinostilbene primarily targets the Androgen Receptor (AR) . The AR is a steroid hormone receptor activated by male sex hormones such as testosterone and dihydrotestosterone (DHT) and acts as a transcription factor by binding to the promoter in the nucleus . It promotes the transcription of prostate-specific antigen (PSA) and transmembrane protease serine 2 (TMPRSS2) in the prostate .
Mode of Action
This compound directly binds to the AR and inhibits its activation and translocalization . This interaction competes with ligands to inhibit the transactivation activity of AR . As a result, this compound treatment reduces the protein level and downstream gene expression of AR .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AR signaling pathway . By inhibiting the activation and translocalization of AR, this compound disrupts the normal functioning of this pathway, leading to reduced expression of AR and its downstream signals .
Result of Action
The inhibition of AR by this compound leads to a reduction in the protein level of AR variant 7 in the Enz-resistant prostate cancer cell line 22Rv1 . This results in inhibited cell viability and proliferation . Furthermore, this compound exhibits inhibitory effects on colon cancer cells .
Action Environment
The effectiveness of stilbenes like this compound can be influenced by their chemical structures, which in turn can affect their absorption and metabolism rates . These factors could potentially affect the effectiveness of this compound in vivo.
Biochemical Analysis
Biochemical Properties
Pinostilbene interacts with various enzymes and proteins in biochemical reactions. It is produced by O-methyltransferases (OMTs) in plants . The engineering of a resveratrol OMT from Vitis vinifera (VvROMT) has been reported, which has the highest catalytic efficiency in di-methylating resveratrol to yield pterostilbene .
Cellular Effects
This compound exhibits inhibitory effects on colon cancer cells . It also modulates the expression of key signaling proteins related to cell proliferation and apoptosis . Furthermore, this compound has been found to have neuroprotective effects in SH-SY5Y cells .
Molecular Mechanism
This compound directly binds to androgen receptor (AR) and inhibits its activation and translocalization . It also reduces the protein level and downstream gene expression of AR .
Temporal Effects in Laboratory Settings
This compound has shown to significantly inhibit lipid and triglyceride accumulation without cytotoxicity over time in laboratory settings .
Metabolic Pathways
This compound is involved in the metabolic pathways of resveratrol. O-methylation improves the stability and bioavailability of resveratrol . In metabolic studies, it was reported that this compound is the major metabolite of pterostilbene, which is produced by the gut microbiota demethylase in the mouse colon .
Transport and Distribution
The pharmacokinetics of this compound was studied in rats after intravenous and oral administrations. The bioavailability was very low (1.87%), the Cmax was estimated to be 89.1 ng/mL and was reached from 15 to 240 min .
Subcellular Localization
In normal conditions, AR, to which this compound binds, is distributed evenly throughout the LNCaP cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinostilbene can be synthesized through the O-methylation of resveratrol. This reaction is catalyzed by O-methyltransferases (OMTs) in plants. The engineering of a resveratrol O-methyltransferase from Vitis vinifera has shown the highest catalytic efficiency in di-methylating resveratrol to yield pterostilbene . The reaction conditions typically involve the use of purified enzyme and S-adenosyl methionine (SAM) as a methyl donor, incubated in darkness at 30°C for 24 hours .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalysts to enhance the efficiency and yield of the O-methylation process. The use of engineered enzymes and optimized reaction conditions can significantly improve the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Pinostilbene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinones and other oxidation products .
Scientific Research Applications
Pinostilbene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying O-methylation reactions and enzyme catalysis.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential in preventing and treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of nutraceuticals and functional foods
Comparison with Similar Compounds
Pinostilbene is similar to other stilbenes, such as resveratrol and pterostilbene. it has unique properties that distinguish it from these compounds:
Resveratrol: This compound has improved stability and bioavailability compared to resveratrol due to the O-methylation.
Pterostilbene: While both this compound and pterostilbene are methylated derivatives of resveratrol, pterostilbene has two methoxy groups, whereas this compound has only one.
Similar Compounds
- Resveratrol
- Pterostilbene
- Epsilon-viniferin
- Piceatannol
Properties
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWZXOMQXYWKBS-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420234 | |
Record name | Pinostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42438-89-1 | |
Record name | Pinostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42438-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42438-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PAK325BEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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